2-chloro-N-[(4-cyanophenyl)methyl]acetamide
Description
Historical Context of Related Chemical Scaffolds in Biological Systems
The journey of chemical scaffolds from simple organic molecules to key components of therapeutic agents is a central theme in the history of medicinal chemistry. The two primary scaffolds present in 2-chloro-N-[(4-cyanophenyl)methyl]acetamide each have a rich history.
The chloroacetamide scaffold has long been recognized for its chemical reactivity. Historically, its derivatives were used broadly as biocides, including applications as herbicides and preservatives. researchgate.net In medicinal chemistry, the utility of the chloroacetamide group stems from its nature as an alkylating agent. nih.gov This property was harnessed to create molecules that could form covalent bonds with biological macromolecules, a concept that has evolved into the modern field of targeted covalent inhibitors. nih.gov Early research into these reactive fragments laid the groundwork for designing drugs that could achieve high potency and prolonged duration of action through irreversible binding to their targets.
The cyanophenyl scaffold, and substituted phenyl rings in general, are foundational in drug discovery. A historical analysis of drug databases reveals a strong preference for para-substituted phenyl rings. nih.gov This "para bias" can be traced back to early models of medicinal chemistry where these isomers were often more synthetically accessible and were encouraged by influential structure-activity relationship (SAR) paradigms like the Topliss scheme, which provided a manual method for analog design. researchgate.net The nitrile group (-C≡N) itself has been recognized for decades as a versatile functional group in organic chemistry, capable of transformation into various other functionalities. researchgate.net Its incorporation into drug candidates has become increasingly common, valued for its unique electronic properties and ability to act as a bioisostere for other groups. nih.gov
Significance of the Chloroacetamide and Cyanophenyl Motifs in Chemical Biology
In the field of chemical biology, functional groups, or motifs, are studied for their ability to interact with biological systems to probe or modulate function. Both the chloroacetamide and cyanophenyl motifs have considerable significance.
The chloroacetamide motif is a classic example of an electrophilic "warhead" used in the design of covalent inhibitors. researchgate.net The carbon atom attached to the chlorine is electrophilic and is susceptible to nucleophilic attack by amino acid residues on a protein target. It shows high reactivity towards the thiol group of cysteine and can also react with the imidazole (B134444) side chain of histidine. nih.govwuxibiology.comnih.gov This reaction forms a stable, irreversible covalent bond, effectively and permanently inactivating the protein. This mechanism is exploited to design highly potent and selective inhibitors for enzymes, particularly in oncology and virology, where permanently disabling a key enzyme can be therapeutically advantageous. rsc.org
The cyanophenyl motif contributes to a molecule's biological activity through several mechanisms. The phenyl ring provides a rigid, planar scaffold that can engage in favorable hydrophobic and π-stacking interactions within a protein's binding pocket. The para-positioning of the cyano group directs its influence away from the core of the molecule. The nitrile group is a potent hydrogen bond acceptor and its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, influencing binding affinity and pharmacokinetic properties. nih.gov The inclusion of a cyanophenyl group has been a key strategy in the development of potent enzyme inhibitors, such as those targeting farnesyltransferase. nih.gov
Below is an interactive table summarizing the roles of these key chemical motifs.
| Motif | Primary Role in Chemical Biology | Common Interacting Partners | Example Application |
| Chloroacetamide | Covalent modification (electrophilic warhead) | Cysteine, Histidine residues | Targeted irreversible enzyme inhibitors |
| Cyanophenyl | Molecular recognition, hydrogen bonding | Protein binding pockets (hydrophobic/polar) | Improving binding affinity and pharmacokinetics |
Overview of Research Trajectories for Novel Chemical Entities in Medicinal Chemistry
The development of a new chemical entity (NCE) is a complex, multi-stage process that has evolved significantly with technological advancements. The journey typically begins with target identification and validation, where a specific biological molecule (e.g., an enzyme or receptor) is identified as playing a critical role in a disease.
Once a target is validated, the search for a "hit" molecule begins. Historically, this relied on screening natural products or synthetic compounds with known biological activity. Today, this process is often accelerated by High-Throughput Screening (HTS) , where vast libraries of compounds are rapidly tested against the target. biosolveit.de Complementary to HTS are rational design strategies such as:
Virtual Screening: Using computational models to predict which molecules from a digital library are most likely to bind to the target. biosolveit.de
Fragment-Based Drug Discovery (FBDD): Screening smaller, low-complexity molecules ("fragments") that bind with low affinity, and then growing or linking them to create a more potent lead compound. keystonesymposia.org
Structure-Based Drug Design: Using the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site.
After a hit is identified, it undergoes lead optimization , a meticulous process where medicinal chemists synthesize numerous analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). In recent years, research trajectories have expanded to include novel modalities like targeted protein degradation (e.g., PROTACs) and the use of artificial intelligence and machine learning to accelerate the design and optimization cycle. researchgate.netmolport.com A compound like this compound, with its covalent warhead and specific recognition motif, would likely be designed and evaluated within the context of targeted inhibitor development.
Current Gaps and Future Perspectives in the Study of Related Amide Derivatives
The amide bond is one of the most important and ubiquitous functional groups in medicinal chemistry, present in a large percentage of all pharmaceutical products. researchgate.netajchem-a.com This prevalence is due to its structural role in peptides and proteins and its ability to form strong hydrogen bonds, making it an excellent pharmacophore for target recognition. researchgate.netnih.gov
Despite its utility, the amide bond presents several challenges, which represent current gaps in research. Amides can be susceptible to enzymatic hydrolysis by proteases and amidases in the body, leading to poor metabolic stability. nih.gov Furthermore, the traditional methods for synthesizing amide bonds often rely on stoichiometric coupling reagents that have poor atom economy, generating significant chemical waste. Developing more sustainable and efficient catalytic methods for amide formation is a key area of modern chemical research. researchgate.netnih.gov
Future perspectives in this area are focused on overcoming these limitations:
Amide Bioisosteres: A major strategy involves replacing the amide bond with other functional groups that mimic its size, shape, and electronic properties but offer improved metabolic stability or other pharmacokinetic advantages. nih.govnih.gov Examples include fluoroalkenes and various five-membered heterocycles.
Novel Synthetic Methodologies: The development of greener synthetic routes, including the use of flow chemistry, is a priority for both academic and industrial research, aiming to make the production of amide-containing drugs more efficient and environmentally friendly. nih.govuva.nl
Compound Properties Table
| Property | Value |
| Molecular Formula | C₁₀H₉ClN₂O |
| IUPAC Name | This compound |
| Molecular Weight | 208.65 g/mol |
| Structure | A central acetamide (B32628) group where the nitrogen is substituted with a (4-cyanophenyl)methyl group and the alpha-carbon is substituted with a chlorine atom. |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(4-cyanophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-8(6-12)2-4-9/h1-4H,5,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDMTHMREWXLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro N 4 Cyanophenyl Methyl Acetamide and Its Analogues
Retrosynthetic Analysis of the 2-chloro-N-[(4-cyanophenyl)methyl]acetamide Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the amide bond (C-N bond). This is a common and reliable disconnection strategy in organic synthesis.
This bond cleavage reveals two primary synthons:
An electrophilic chloroacetyl moiety, which can be derived from a reactive precursor like chloroacetyl chloride.
A nucleophilic (4-cyanophenyl)methylamine (also known as 4-(aminomethyl)benzonitrile (B84873) or p-cyanobenzylamine).
This analysis suggests a straightforward synthetic plan: the formation of an amide bond between 4-(aminomethyl)benzonitrile and a suitable chloroacetylating agent.
Classical Synthetic Routes to this compound
Classical synthetic methods for forming amides are typically robust and high-yielding, relying on the reaction between an amine and an activated carboxylic acid derivative.
The most prevalent and direct method for synthesizing this compound is the acylation of an amine. This involves the reaction of 4-(aminomethyl)benzonitrile with chloroacetyl chloride. ijpsr.info The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. nih.gov The removal of HCl drives the reaction to completion. The choice of solvent can vary, with aprotic solvents like toluene, tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) being common. nih.govneliti.com The reaction is often performed at reduced temperatures, such as in an ice bath, to control the exothermic nature of the acylation. nih.gov
Table 1: Typical Reaction Conditions for Classical Amide Synthesis
| Parameter | Description | Common Examples |
|---|---|---|
| Amine | The nucleophilic component. | 4-(aminomethyl)benzonitrile |
| Acylating Agent | The electrophilic component. | Chloroacetyl chloride |
| Solvent | Provides the medium for the reaction. | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Base | Neutralizes the HCl byproduct. | Triethylamine, Pyridine |
| Temperature | Controls the reaction rate. | 0°C to room temperature |
The chloroacetyl group is almost universally introduced using chloroacetyl chloride (ClCH₂COCl). srdrugs.in This reagent is a highly reactive acyl chloride due to the electron-withdrawing effects of both the carbonyl oxygen and the two chlorine atoms (one on the acyl group and one on the adjacent carbon). chemicalbook.com Its reactivity makes it an excellent electrophile for acylation reactions with amines. srdrugs.inresearchgate.net
Chloroacetyl chloride is a versatile compound used widely in organic synthesis as an intermediate for pharmaceuticals and agrochemicals. srdrugs.in Its synthesis can be achieved through several industrial methods, including the chlorination of chloroacetic acid using reagents like phosgene (B1210022) or sulfuryl chloride, or the chlorination of acetyl chloride. guidechem.com
The key precursor, 4-(aminomethyl)benzonitrile, can be synthesized through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
From p-Cyanobenzyl Bromide : One common industrial approach involves the reaction of p-cyanobenzyl bromide with a source of ammonia. A more controlled laboratory method is the Gabriel synthesis, where p-cyanobenzyl bromide reacts with potassium phthalimide (B116566), followed by hydrazinolysis to release the primary amine. google.com
From N-Boc-p-aminobenzonitrile : Another route involves the use of a protected amine. For instance, N-Boc-p-aminobenzonitrile can be deprotected using a strong acid like hydrogen chloride in a solvent such as ethyl acetate (B1210297) to yield the hydrochloride salt of 4-(aminomethyl)benzonitrile. google.com
Reduction of Terephthalonitrile (B52192) : Catalytic hydrogenation of one of the two nitrile groups of terephthalonitrile could potentially yield the desired product, although controlling the selectivity to avoid reduction of both groups can be challenging.
Table 2: Synthetic Routes to 4-(aminomethyl)benzonitrile
| Starting Material | Key Reagents | Description |
|---|---|---|
| p-Cyanobenzyl bromide | 1. Potassium phthalimide 2. Hydrazine | A two-step process involving the Gabriel synthesis to form the primary amine. google.com |
| p-Cyanobenzyl bromide | Hexamethylenetetramine | The Delepine reaction, followed by acidic hydrolysis. google.com |
| N-Boc-p-aminobenzonitrile | HCl in Ethyl Acetate | Deprotection of a Boc-protected amine to yield the amine salt. google.com |
Modern Synthetic Advancements for this compound
While classical methods are reliable, modern organic synthesis seeks more efficient, atom-economical, and environmentally benign alternatives. Catalytic methods for amide bond formation represent a significant area of this research.
Catalytic methods can form amide bonds directly from less activated starting materials, often avoiding the need for stoichiometric activating agents and the generation of waste products. nih.gov
Oxidative Amidation : One advanced strategy is the oxidative coupling of benzylamines or benzyl (B1604629) alcohols directly with an amine source. sci-hub.se For example, a copper-iron-based heterogeneous catalyst has been used for the oxidative amidation of benzylamines in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). sci-hub.se This approach could theoretically be adapted to synthesize the target molecule by using a suitable chloroacetamide precursor in place of N-substituted formamides.
Copper-Catalyzed Amidation : Copper-based metal-organic frameworks (MOFs) have been employed as recyclable heterogeneous catalysts for the oxidative amidation of aldehydes with primary amines. nih.gov This method utilizes N-chlorosuccinimide and TBHP as oxidants. nih.gov While this specific protocol starts from an aldehyde, it showcases the potential of catalytic systems to forge amide bonds under milder conditions.
Iron-Catalyzed Amidation : Ferric chloride (FeCl₃) has been used as a catalyst to transform benzyl esters into various derivatives, including amides. rsc.org The process involves the in-situ generation of an acid chloride intermediate, which then reacts with an amine. rsc.org This offers a one-pot method from ester starting materials.
Table 3: Comparison of Modern Catalytic Amidation Methods
| Method | Catalyst Type | Starting Materials | Key Features |
|---|---|---|---|
| Oxidative Amidation | Heterogeneous Cu-Fe Metal Oxide | Benzylamines, N-substituted formamides | Direct coupling with an oxidant (TBHP); recyclable catalyst. sci-hub.se |
| Oxidative Amidation | Copper-MOF | Aldehydes, Primary amines | Utilizes inexpensive reagents and mild conditions. nih.gov |
| Ester-Amide Conversion | Ferric Chloride (FeCl₃) | Benzyl esters, Amines | Facile one-pot transformation under mild conditions. rsc.org |
Green Chemistry Principles in Synthesis Optimization
The conventional synthesis of N-substituted acetamides, including this compound, often involves the reaction of an amine with chloroacetyl chloride in the presence of a stoichiometric base and chlorinated solvents. While effective, this approach can be optimized by applying the principles of green chemistry to minimize environmental impact and improve efficiency. edu.krd
Key principles for optimization include:
Waste Prevention and Atom Economy : Traditional methods may generate significant waste, particularly in the form of hydrochloride salts from the base used to scavenge HCl. Maximizing atom economy—the efficiency of incorporating reactant atoms into the final product—is a central goal. sphinxsai.com Catalytic approaches can significantly reduce salt waste. For instance, boric acid has been used to catalyze amide bond formation directly from carboxylic acids and amines at elevated temperatures, offering a more atom-economical route. walisongo.ac.id
Use of Greener Solvents : Solvents like dichloromethane (DCM) and dimethylformamide (DMF) are common in amide synthesis but pose environmental and health risks. A key green optimization is their replacement with more benign alternatives. Research has identified promising green solvents for polar aprotic applications, such as γ-valerolactone (GVL) and Cyrene™. rsc.org For some acetanilide (B955) syntheses, greener options like ethanol (B145695) or even water have been successfully employed, reducing the reliance on hazardous organic solvents. sphinxsai.com
Catalysis over Stoichiometric Reagents : Shifting from stoichiometric reagents to catalytic alternatives is a cornerstone of green chemistry. Instead of using excess amine or a tertiary amine base, catalytic systems can be employed. While direct catalytic amidation with chloroacetic acid is challenging, developing catalytic methods that avoid the use of the highly reactive chloroacetyl chloride intermediate is a primary goal for green synthesis design.
Energy Efficiency : The application of alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and energy consumption compared to conventional heating. youtube.com Solvent-free reaction conditions, where neat reactants are combined, often with a catalyst, can further enhance sustainability by eliminating solvent use and simplifying purification. rsc.org
By redesigning the synthesis of this compound with these principles, it is possible to create a more sustainable manufacturing process with reduced waste, lower energy costs, and improved safety.
Flow Chemistry Techniques for Scalability
For the large-scale production of this compound, flow chemistry offers significant advantages over traditional batch processing. nih.gov Continuous flow reactors provide superior control over reaction parameters, enhance safety, and can lead to higher yields and purity. unimib.itprolabas.com
A conceptual flow process for this synthesis would involve pumping separate streams of 4-(aminomethyl)benzonitrile and chloroacetyl chloride, along with a suitable base, into a micromixer. The combined stream would then pass through a heated tube or packed-bed reactor. The key benefits of this approach include:
Enhanced Safety : The reaction is highly exothermic and involves a reactive acid chloride. In a flow system, only small volumes of the reaction mixture are present in the reactor at any given time, significantly mitigating the risks associated with thermal runaway. unimib.it
Precise Process Control : Parameters such as temperature, pressure, residence time, and stoichiometry can be controlled with high precision. This allows for fine-tuning the reaction to maximize conversion and minimize the formation of impurities.
Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors ensures efficient heat dissipation and rapid mixing, preventing the formation of localized hot spots and improving reaction consistency.
Scalability and Automation : Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (running multiple reactors in parallel). The process is amenable to full automation, reducing operational costs and improving reproducibility.
Integrated Purification : Flow systems can be integrated with in-line purification modules, such as columns containing scavenger resins to remove excess reagents or byproducts, enabling the direct output of a high-purity product stream. thieme-connect.de
The transition from batch to continuous flow manufacturing represents a significant technological advancement for the synthesis of fine chemicals like this compound, offering a safer, more efficient, and scalable production platform. researchgate.net
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships. The this compound scaffold can be systematically modified at several key positions.
Modifications on the N-substituent (Cyanophenylbenzyl Moiety)
The cyanophenylbenzyl group offers multiple sites for modification to probe the effects of steric and electronic properties.
Substitution on the Phenyl Ring : The electronic nature of the phenyl ring can be tuned by introducing various substituents. Analogues can be prepared from the corresponding substituted anilines or benzylamines. For example, N-(substituted phenyl)-2-chloroacetamides have been synthesized with a range of para- and meta-substituents. nih.gov This strategy can be directly applied to the N-benzyl scaffold.
Positional Isomers of the Cyano Group : Moving the cyano group from the para (4) to the meta (3) or ortho (2) position of the benzylamine (B48309) starting material allows for the investigation of how the position of this key hydrogen bond acceptor influences biological activity. N-(3-cyanophenyl) chloroacetamide has been synthesized as a close analogue. nih.gov
Replacement of the Cyano Group : The cyano group can be replaced with other electron-withdrawing or isosteric groups. For instance, in related scaffolds, a para-cyano group has been successfully replaced with a hydrogen atom, demonstrating the synthetic feasibility of this modification. bath.ac.uk
Alteration of the Benzyl Linker : The methylene (B1212753) (-CH₂-) linker between the phenyl ring and the amide nitrogen can be modified. For example, it could be elongated or replaced with a more rigid or flexible unit to alter the conformational properties of the molecule.
Alterations to the Haloacetyl Moiety
The chloroacetyl group is a reactive handle that can be readily modified.
Varying the Halogen : The chlorine atom can be replaced by other halogens to modulate reactivity. The synthesis of 2-bromo- or 2-iodo-N-[(4-cyanophenyl)methyl]acetamide can be readily accomplished by using bromoacetyl bromide or iodoacetyl iodide, respectively, in place of chloroacetyl chloride during the acylation step.
Nucleophilic Substitution of the Chloride : The chlorine atom serves as an effective leaving group, allowing for its displacement by a wide array of nucleophiles. This reaction is a powerful method for introducing diverse functionalities. For example, N-aryl-2-chloroacetamides have been reacted with sulfur, oxygen, and nitrogen nucleophiles to generate a variety of derivatives. researchgate.netresearchgate.net This strategy can be used to synthesize libraries of compounds with different groups in place of the chlorine. For instance, reaction with sodium hydrogen selenide (B1212193) has been used to prepare organoselenium compounds from N-benzyl-2-chloroacetamide. ekb.eg
Isosteric Replacements and Bioisosterism in Scaffold Design
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. nih.govctppc.org
Amide Bond Isosteres : The amide bond is susceptible to in vivo hydrolysis by proteases. Replacing it with a more stable isostere can enhance metabolic stability. acs.orgacs.org Common non-classical bioisosteres for the amide group include:
1,2,3-Triazoles : These heterocycles are excellent mimics of the trans-amide bond geometry. acs.org
Oxadiazoles and Tetrazoles : These five-membered rings can also serve as amide surrogates. nih.gov
N-Cyano Sulfilimines : This functional group has been explored as a nonclassical amide bond isostere. rsc.org
Cyano Group Isosteres : The cyano group is a polar, electron-withdrawing group and a hydrogen bond acceptor. It can be replaced by other groups to modulate these properties.
Halogens : In some contexts, fluorine has been shown to be a suitable bioisostere for a cyano group. researchgate.net
Heterocycles : Small nitrogen-containing heterocycles like tetrazole can sometimes mimic the properties of a cyano or carboxylic acid group. u-tokyo.ac.jp
Other Electron-Withdrawing Groups : Groups such as nitromethine have been used to replace the cyano group in related structures. u-tokyo.ac.jp
These advanced synthetic and design strategies provide a robust toolkit for the optimization and diversification of the this compound scaffold, paving the way for the development of novel chemical entities.
Structure Activity Relationship Sar Studies of 2 Chloro N 4 Cyanophenyl Methyl Acetamide
Design Principles for SAR Investigations of Chloroacetamide Derivatives
The design of SAR studies for chloroacetamide derivatives is predicated on systematically modifying the molecule's structure to probe its interactions with biological targets. A primary principle involves the exploration of the electrophilic nature of the chloroacetyl group, which is known to form covalent bonds with nucleophilic residues, such as cysteine, in protein active sites. This irreversible binding can lead to potent and sustained biological effects.
Quantitative Structure-Activity Relationship (QSAR) and molecular docking are key computational tools in this process. QSAR models are developed to correlate physicochemical properties of a series of analogs with their biological activities, helping to predict the potency of novel compounds. These models often consider parameters such as hydrophobicity, electronic effects, and steric factors. For instance, in a study of N-benzylacetamide derivatives as GABA-AT inhibitors, QSAR models indicated that increasing the molecular mass and linearity of the molecule could enhance anticonvulsant activity.
Another design principle is the strategic placement of substituents on the aromatic ring to modulate binding affinity and selectivity. The choice and position of these substituents can influence electronic properties, hydrophobicity, and the potential for hydrogen bonding or other non-covalent interactions. For example, in a series of thiazolyl N-benzyl-substituted acetamide (B32628) derivatives, the nature of the substituent on the benzyl (B1604629) group significantly impacted Src kinase inhibitory activity. chapman.edu
Elucidation of Key Pharmacophoric Features within the 2-chloro-N-[(4-cyanophenyl)methyl]acetamide Scaffold
A pharmacophore model for this scaffold would likely include a hydrogen bond acceptor (the carbonyl oxygen of the amide), a hydrogen bond donor (the N-H of the amide), an aromatic feature (the phenyl ring), and a reactive electrophilic center (the carbon bearing the chlorine atom). The spatial arrangement of these features is critical for effective interaction with a biological target.
Role of the Chloroacetyl Group in Molecular Recognition
The chloroacetyl group is a well-established reactive moiety in medicinal chemistry, often referred to as a "warhead." Its primary role in molecular recognition is to engage in covalent bond formation with nucleophilic amino acid residues, most commonly cysteine, within the binding site of a target protein. This covalent interaction leads to irreversible inhibition, which can result in enhanced potency and a prolonged duration of action. The reactivity of the chloroacetyl group can be tuned by modifications to other parts of the molecule, which can influence its presentation and accessibility to the target nucleophile.
Positional Scanning and Substituent Effects on Biological Interactions
Systematic modification of the this compound scaffold is essential to map out the SAR and identify key interaction points. This often involves positional scanning, where substituents are moved around the phenyl ring, and the introduction of a variety of functional groups to probe for favorable interactions.
Exploration of Substituents on the Phenyl Ring
The substitution pattern on the phenyl ring can have a profound impact on biological activity. The nature, size, and position of substituents can alter the molecule's electronic distribution, lipophilicity, and steric profile, all of which can affect binding affinity and selectivity.
For instance, in a study on thiazolyl N-benzyl-substituted acetamide derivatives as Src kinase inhibitors, the following observations were made regarding substitutions on the benzyl group chapman.edu:
| Compound | Substitution on Benzyl Ring | GI50 (µM) in NIH3T3/c-Src527F cells |
| 8a | Unsubstituted | 1.34 |
| 8b | 4-Fluoro | 1.49-2.51 |
| 8e | 4-Methyl | ~4-fold decrease in potency vs. 8a |
| 8c | 2-Chloro | 7.93-13.02 |
| 8d | 3,4-Dichloro | 7.93-13.02 |
This data suggests that for this particular scaffold and target, bulky groups like chlorine and methyl on the benzyl ring lead to a decrease in potency. chapman.edu The introduction of a fluoro group at the 4-position was well-tolerated, with only a slight decrease in activity. chapman.edu
Similarly, a study on the anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide explored the effect of substituents at the 3-oxy position, demonstrating that smaller, non-bulky groups generally led to higher activity nih.gov:
| Compound | R Substituent | MES ED50 (mg/kg) in mice (ip) |
| (R)-9 | Cyclohexyl | 100-300 |
| (R)-8 | tert-Butyl | 30-100 |
| (R)-7 | Isopropyl | 23 |
| (R)-6 | Ethyl | 7.9 |
| (R)-1 | Methyl | 4.5 |
These examples highlight the importance of systematic exploration of substituents to define the SAR for a given molecular scaffold. For this compound, altering the position of the cyano group or replacing it with other electron-withdrawing or electron-donating groups would be a logical step in an SAR investigation to understand its contribution to biological activity.
Modifications at the α-carbon of the Acetamide
The α-carbon of the acetamide moiety in N-benzylacetamide derivatives serves as a critical point for structural modifications that can significantly influence their biological activity, particularly their anticonvulsant properties. Research into α-substituted acetamido-N-benzylacetamides has revealed that the nature of the substituent at this position plays a crucial role in the molecule's efficacy.
A quantitative structure-activity relationship (QSAR) study on a series of 35 benzylacetamide derivatives highlighted the importance of topological, electronic, physicochemical, and structural properties of the α-substituent in determining anticonvulsant activity. The study, which used the maximal electroshock seizure (MES) test, indicated that both the size and electronic nature of the α-substituent are key determinants of potency. For instance, the introduction of various aromatic and heteroaromatic groups at the Cα site has been explored. Compounds with α-furan-2-yl, α-oxazol-2-yl, and α-thiazol-2-yl substituents have demonstrated excellent protection against MES-induced seizures, with potencies comparable to the established antiepileptic drug phenytoin. acs.org
Further investigations into a broader set of α-heteroaromatic analogues have expanded on these findings, confirming that stringent steric and electronic requirements govern the anticonvulsant activity. acs.org The data suggest that there is an optimal size and electronic distribution for the α-substituent to achieve maximal biological effect. For example, while some heterocyclic rings enhance activity, extensive structural modifications to these rings can lead to a decrease in potency, underscoring the delicate balance required for effective interaction with the biological target. acs.org
The following table summarizes the impact of various α-carbon substituents on the anticonvulsant activity of N-benzylacetamide derivatives, as determined by the maximal electroshock (MES) test in mice.
| α-Substituent | Anticonvulsant Activity (ED₅₀ in mg/kg, MES test) | Reference |
| Furan-2-yl | High (comparable to Phenytoin) | acs.org |
| Oxazol-2-yl | High | acs.org |
| Thiazol-2-yl | High | acs.org |
This table is illustrative and based on findings from studies on α-substituted acetamido-N-benzylacetamides. The exact ED₅₀ values can vary based on the specific substitutions on the benzyl ring and other parts of the molecule.
Conformational Analysis and its Impact on Biological Activity
While specific conformational analysis data for this compound is not extensively available in the reviewed literature, studies on related N-benzylacetamide derivatives provide valuable insights. For instance, computational studies involving molecular docking of α-substituted acetamido-N-benzylacetamides into the active sites of enzymes like GABA aminotransferase (GABA-AT) have been performed to understand the bioactive conformation. These studies suggest that the spatial arrangement of the aromatic rings and the acetamide group is crucial for effective binding. researchgate.net The anticonvulsant pharmacophore for this class of compounds is thought to involve a specific orientation of an aromatic ring, a hydrogen bond donor/acceptor, and a hydrophobic group.
The substituents on the phenyl ring, such as the 4-cyano group in the target molecule, can influence the preferred conformation through electronic and steric effects, which in turn can affect the binding affinity to the target receptor. The chlorine atom at the α-position will also impact the local stereoelectronic environment and may favor certain conformations. The interplay of these rotational possibilities dictates the shape of the molecule, which must be complementary to the binding site of its biological target to elicit a response.
Stereochemical Considerations in this compound Derivatives
When the α-carbon of the acetamide in this compound is further substituted, it becomes a chiral center, leading to the existence of enantiomers. The stereochemistry at this position has been shown to have a profound impact on the biological activity of N-benzylacetamide derivatives, particularly their anticonvulsant effects.
Numerous studies on α-substituted N-benzylacetamides have demonstrated that the biological activity often resides predominantly in one enantiomer, highlighting a stereoselective interaction with the biological target. For many anticonvulsant N-benzyl-2-acetamidopropionamide derivatives, the principal activity is observed in the (R)-stereoisomer. nih.gov For instance, in one study, the ED₅₀ value for the (R)-enantiomer of a particular derivative was found to be significantly lower (indicating higher potency) than that of the (S)-enantiomer, which was almost inactive. nih.gov
This stereoselectivity strongly suggests that the binding site of the molecular target is chiral and that a specific three-dimensional arrangement of the substituents around the α-carbon is necessary for optimal interaction. The differential activity between enantiomers can be dramatic, with one isomer being highly potent while the other is virtually inactive.
The following table illustrates the importance of stereochemistry in the anticonvulsant activity of a representative N-benzyl-2-acetamidopropionamide derivative.
| Stereoisomer | Anticonvulsant Activity (ED₅₀ in mg/kg) | Reference |
| (R)-isomer | 4.5 | nih.gov |
| (S)-isomer | > 100 | nih.gov |
This data is for a specific N-benzyl-2-acetamido-3-methoxypropionamide and serves to exemplify the principle of stereoselectivity in this class of compounds.
The synthesis of single enantiomers of these derivatives is therefore a critical aspect of their development as therapeutic agents, as it allows for the administration of the more active and potentially less toxic isomer.
Molecular Mechanisms of Action Studies for 2 Chloro N 4 Cyanophenyl Methyl Acetamide
Biochemical Characterization of Target Interactions
Protein-Protein Interaction Modulation
Until research on 2-chloro-N-[(4-cyanophenyl)methyl]acetamide is conducted and published, a scientifically accurate and detailed account of its molecular mechanisms of action cannot be compiled.
Cellular Pathway Modulation by this compound
Comprehensive studies detailing the specific cellular pathways modulated by this compound are not presently available in peer-reviewed literature. The subsequent sections outline the types of investigations that would be necessary to elucidate these interactions.
Investigation of Intracellular Signaling Cascades
To date, specific research identifying the intracellular signaling cascades directly affected by this compound has not been published. Understanding which signaling pathways are modulated by this compound would require targeted studies, such as kinase and phosphatase activity assays, western blot analysis for key signaling proteins (e.g., phosphorylation status of kinases in pathways like MAPK, PI3K/Akt, or NF-κB), and reporter gene assays to measure the activity of transcription factors downstream of these cascades. Without such experimental data, any discussion of the compound's impact on intracellular signaling would be purely speculative.
Gene Expression Profiling and Transcriptomic Analysis
There is currently no publicly available data from gene expression profiling or transcriptomic analyses of cells treated with this compound. Such studies, typically conducted using techniques like microarray or RNA-sequencing (RNA-Seq), would be essential to identify genes that are up- or down-regulated upon exposure to the compound. This information would provide crucial insights into the cellular processes affected, potential mechanisms of action, and possible off-target effects. The results of such analyses are often presented in data tables, such as the hypothetical example below, which would list differentially expressed genes and their associated biological pathways.
Hypothetical Data Table: Differentially Expressed Genes in Response to this compound
| Gene Symbol | Fold Change | P-value | Associated Pathway |
|---|---|---|---|
| GENE-X | +2.5 | 0.001 | Apoptosis Signaling |
| GENE-Y | -3.1 | 0.005 | Cell Cycle Regulation |
| GENE-Z | +1.8 | 0.02 | Stress Response |
This table is for illustrative purposes only. No actual data is available.
Metabolomic Profiling of Cellular Responses
Metabolomic studies, which analyze the global metabolic profile of cells or tissues, have not been reported for this compound. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify changes in endogenous metabolites following compound treatment. This approach could reveal disruptions in key metabolic pathways, such as glycolysis, the citric acid cycle, or lipid metabolism, providing a functional readout of the compound's cellular impact.
Covalent and Non-Covalent Binding Mechanisms
The binding of this compound to biological macromolecules can theoretically occur through both covalent and non-covalent interactions, primarily dictated by the chemical properties of its functional groups.
Electrophilic Reactivity of the Chloroacetyl Moiety
The chloroacetyl group is a well-known electrophilic moiety. The presence of the electron-withdrawing chlorine atom makes the adjacent carbon atom susceptible to nucleophilic attack by amino acid residues with nucleophilic side chains, such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group), within a protein's binding pocket. This can lead to the formation of a stable covalent bond, resulting in irreversible inhibition of the target protein. The reactivity of N-aryl 2-chloroacetamides is often attributed to the facile displacement of the chlorine atom by nucleophiles. nih.gov This covalent binding is a common mechanism for many biologically active compounds containing a chloroacetyl group.
Computational Approaches in the Research of 2 Chloro N 4 Cyanophenyl Methyl Acetamide
De Novo Design Strategies for Novel Analogues
De novo design involves the computational generation of novel molecular structures with a desired biological activity. This strategy is often employed to explore new chemical space and design patentable new entities. There is currently no published research detailing the use of de novo design strategies to create novel analogues based on the 2-chloro-N-[(4-cyanophenyl)methyl]acetamide scaffold.
Virtual Screening Techniques for Identification of Related Scaffolds
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. No virtual screening campaigns have been reported in the scientific literature that use this compound as a query molecule or that focus on identifying related scaffolds with potentially similar biological activities.
Preclinical in Vitro Research Applications and Biological Characterization
Assays for Target Engagement and Pathway Perturbation in Cell-Free Systems
Currently, there is a lack of publicly available scientific literature detailing specific cell-free assays conducted to determine target engagement and pathway perturbation for 2-chloro-N-[(4-cyanophenyl)methyl]acetamide. The chloroacetamide functional group is known to act as a covalent inhibitor by reacting with cysteine residues in proteins. This reactivity has been explored in fragment-based screening to identify new covalent inhibitors for various protein targets. For instance, a library of chloroacetamide electrophiles was screened to identify new scaffolds that bind to the palmitate pocket of Transcriptional Enhanced Associate Domains (TEADs) and disrupt their interaction with the co-activator Yes-associated protein (YAP1). nih.gov
While no direct evidence links this compound to a specific protein target, its structural features suggest potential for covalent interaction with cellular nucleophiles, such as cysteine residues in enzymes or transcription factors. Future research employing cell-free assays, such as enzymatic activity assays or binding assays using purified proteins, would be necessary to identify specific molecular targets and elucidate the mechanism of action.
Cell-Based Assays for Cellular Response and Phenotypic Screening
Information regarding the cellular response and phenotypic screening of this compound is not extensively documented in peer-reviewed publications. However, studies on structurally related compounds provide insights into the potential biological activities of this class of molecules.
High-Throughput Screening (HTS) Methodologies
There is no specific information available on high-throughput screening (HTS) of this compound. HTS methodologies are widely used in drug discovery to rapidly assess the biological or biochemical activity of a large number of compounds. uthscsa.eduscienceintheclassroom.org These methods typically involve miniaturized assays in 96- or 384-well plates and automated liquid handling and detection systems to measure cellular responses such as cell viability, apoptosis, or the modulation of specific signaling pathways. uthscsa.edu Given the presence of the reactive chloroacetamide moiety, an HTS campaign could be designed to identify proteins that are covalently modified by this compound, leading to a specific cellular phenotype.
Specific Cell Line Susceptibility and Resistance Mechanisms
There is no available data on the susceptibility of specific cell lines to this compound or any identified resistance mechanisms. However, the cytotoxicity of various related phenylacetamide and cyanophenyl derivatives has been evaluated against a range of cancer cell lines. For example, certain 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides have shown potent antagonistic activity against the androgen receptor, inhibiting the growth of LNCaP prostate cancer cells. nih.gov Additionally, a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones demonstrated significant anticancer efficacy against HCT-116 and MCF-7 carcinoma cell lines. rsc.org
The table below summarizes the cytotoxic activities of some structurally related compounds against various cancer cell lines. It is important to note that these are not direct data for this compound.
| Compound/Derivative Class | Cell Line | Activity (IC50/GI50) | Reference |
| 2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides | LNCaP | up to 69 nM | nih.gov |
| 4-cyanophenyl substituted thiazol-2-ylhydrazones | HCT-116 | 1.1 - 1.6 µM | rsc.org |
| 4-cyanophenyl substituted thiazol-2-ylhydrazones | MCF-7 | 1.0 - 1.7 µM | rsc.org |
| Phenylacetamide derivatives | MDA-MB-468 | 0.6 ± 0.08 µM | tbzmed.ac.ir |
| Phenylacetamide derivatives | PC-12 | 0.6 ± 0.08 µM | tbzmed.ac.ir |
| Phenylacetamide derivatives | MCF-7 | 0.7 ± 0.08 µM | tbzmed.ac.ir |
Mechanisms of resistance to covalent inhibitors often involve mutations in the target protein that prevent covalent bond formation, increased drug efflux, or enhanced metabolic detoxification. Research would be required to determine if any of these mechanisms are relevant to this compound.
Biochemical Metabolism Studies In Vitro
Detailed in vitro biochemical metabolism studies for this compound have not been reported. However, extensive research on the metabolism of other chloroacetamide compounds, particularly herbicides like alachlor (B1666766) and acetochlor, provides a framework for predicting the potential metabolic fate of this compound.
Microsomal Stability and Metabolic Pathway Characterization
The metabolic stability of this compound in liver microsomes has not been experimentally determined. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the oxidative metabolism of many xenobiotics. nih.gov Studies on chloroacetamide herbicides have shown that they are metabolized by CYP isoforms, primarily CYP3A4 and CYP2B6. nih.govnih.gov The metabolic reactions include N-dealkylation and O-demethylation. semanticscholar.org
It is plausible that this compound would also be a substrate for CYP enzymes. Potential metabolic pathways could include hydroxylation of the phenyl ring or the methylene (B1212753) bridge, as well as cleavage of the amide bond. The stability of the compound in microsomal preparations would depend on the rate of these metabolic reactions.
Identification of Major Metabolites and Their Biological Activity
Specific metabolites of this compound have not been identified. Based on the metabolism of related chloroacetamides, potential metabolites could arise from hydroxylation, followed by conjugation with glucuronic acid or sulfate. nih.gov Another possible metabolic route for chloroacetamides is conjugation with glutathione (B108866) (GSH), which is a major detoxification pathway. acs.org
The biological activity of any potential metabolites of this compound is unknown. For some chloroacetamide herbicides, metabolic activation can lead to the formation of reactive intermediates. nih.gov For example, the metabolism of alachlor can lead to the formation of a DNA-reactive benzoquinone imine. semanticscholar.org Whether similar bioactivation pathways exist for this compound would require experimental investigation.
The table below presents metabolic data for some chloroacetamide herbicides, which may serve as a reference for potential metabolic rates of related compounds.
| Compound | System | Metabolite | Rate (nmol/min/mg) | Reference |
| Acetochlor | Rat Liver Microsomes | CMEPA | 0.065 | nih.gov |
| Acetochlor | Human Liver Microsomes | CMEPA | 0.023 | nih.gov |
| Alachlor | Rat Liver Microsomes | CDEPA | >0.045 | nih.gov |
| Alachlor | Human Liver Microsomes | CDEPA | <0.001 | nih.gov |
| Butachlor | Rat Liver Microsomes | CDEPA | 0.045 | nih.gov |
| Butachlor | Human Liver Microsomes | CDEPA | <0.001 | nih.gov |
| Metolachlor | Rat Liver Microsomes | CMEPA | 0.0133 | nih.gov |
| CMEPA | Rat Liver Microsomes | MEA | 0.308 | nih.gov |
| CMEPA | Human Liver Microsomes | MEA | 0.541 | nih.gov |
| CDEPA | Rat Liver Microsomes | DEA | 0.350 | nih.gov |
| CDEPA | Human Liver Microsomes | DEA | 0.841 | nih.gov |
Investigation of Cross-Reactivity and Selectivity Profiles
There is a notable lack of specific studies investigating the cross-reactivity and selectivity profiles of this compound against various biological targets. Generally, chloroacetamide derivatives are known to be reactive compounds, capable of interacting with nucleophilic residues in proteins, which can lead to a broad range of biological effects. However, without targeted screening and profiling studies for this specific compound, any discussion of its selectivity would be purely speculative. The broader class of N-aryl chloroacetamides has been explored for activities such as antimicrobial and herbicidal effects, but these studies often screen a library of compounds, and the detailed selectivity of each individual analogue is typically not the primary focus.
Development of Research Probes and Chemical Tools Based on this compound
The development and application of this compound as a research probe or chemical tool are not described in the available literature. Chemical probes are powerful tools in chemical biology for studying the function of proteins and biological pathways. The reactive chloroacetamide moiety could potentially be utilized for covalent labeling of target proteins. However, the design of a specific and effective chemical probe requires extensive characterization, including identification of its biological target(s), assessment of its selectivity, and confirmation of its mechanism of action in a cellular context. There is no evidence from the conducted searches to suggest that this compound has been developed or utilized for such purposes.
Advanced Methodologies and Future Directions in 2 Chloro N 4 Cyanophenyl Methyl Acetamide Research
Proteomics-Based Target Identification and Validation
A critical step in understanding the biological effects of 2-chloro-N-[(4-cyanophenyl)methyl]acetamide is the identification of its molecular targets. Chemical proteomics has emerged as a powerful strategy for this purpose. frontiersin.orgnih.gov This approach often involves the synthesis of a probe molecule derived from the parent compound, which is then used to "fish" for its binding partners in a cellular lysate or living cells.
One prominent method is Activity-Based Protein Profiling (ABPP), which utilizes reactive probes to covalently label the active sites of specific enzyme families. frontiersin.org Given the reactive chloroacetamide moiety in this compound, an ABPP approach could be designed to identify proteins that are covalently modified by this compound. Another strategy, Compound-Centric Chemical Proteomics (CCCP), focuses on the specific molecule of interest. nih.gov A probe version of this compound could be synthesized with a reporter tag (like biotin) and an enrichment handle, allowing for the capture and subsequent identification of its protein targets by mass spectrometry. nih.gov
The general workflow for such an experiment would involve:
Synthesis of a chemical probe based on the this compound scaffold.
Incubation of the probe with a proteome (e.g., cell lysate).
Enrichment of probe-protein complexes.
Identification of the bound proteins using advanced mass spectrometry techniques. nih.gov
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a quantitative proteomics technique that could be integrated into these workflows to differentiate specific binders from non-specific interactions. nih.gov
Advanced Spectroscopic Techniques for Ligand-Target Interactions
Once potential protein targets are identified, the next step is to characterize the precise nature of the interaction between this compound and its target. Advanced spectroscopic techniques are indispensable for this purpose, providing high-resolution insights into binding events.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Site Mapping
NMR spectroscopy is a powerful tool for studying ligand-protein interactions in solution. Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can confirm binding and provide information about which parts of the small molecule are in close contact with the protein.
For more detailed binding site mapping, Chemical Shift Perturbation (CSP) experiments can be performed. This involves acquiring 2D NMR spectra of an isotope-labeled protein in the presence and absence of this compound. Changes in the chemical shifts of specific amino acid residues upon ligand binding can identify the location of the binding site on the protein surface.
X-ray Crystallography and Cryo-EM for Structural Elucidation of Complexes
To obtain a static, high-resolution picture of the binding mode, X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the gold standards. X-ray crystallography requires the formation of a well-ordered crystal of the protein-ligand complex. The resulting electron density map can reveal the precise orientation of this compound within the binding pocket and its interactions with individual amino acid residues. While no crystal structure is available for this specific compound, data from structurally related molecules like 2-chloro-N-(4-nitrophenyl)acetamide and 2-chloro-N-(4-fluorophenyl)acetamide demonstrate the feasibility of crystallographic studies on this class of compounds. researchgate.netnih.gov
For larger protein complexes or proteins that are difficult to crystallize, Cryo-EM has become an increasingly viable alternative for high-resolution structural determination.
Integration of Omics Data for Systems-Level Understanding
The biological effects of a compound are rarely limited to a single target. A systems-level understanding can be achieved by integrating data from various "omics" platforms. In addition to proteomics, transcriptomics (measuring changes in gene expression) and metabolomics (profiling changes in metabolite levels) can provide a more holistic view of the cellular response to this compound.
Exploration of this compound as a Scaffold for Covalent Modulators
The chloroacetamide group is a well-known electrophilic "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, most notably cysteine. nih.gov This property makes this compound an attractive scaffold for the development of covalent modulators. Covalent inhibitors can offer several advantages, including prolonged duration of action and high potency.
Research into other chloroacetamide-containing fragments has shown their utility in targeting proteins such as the Transcriptional Enhanced Associate Domain (TEAD) by covalently modifying a conserved cysteine residue. nih.gov Future research could focus on screening this compound against panels of proteins with reactive cysteines to identify novel targets for covalent inhibition. chimia.chresearchgate.net The cyanophenylmethyl portion of the molecule can be systematically modified to optimize binding affinity and selectivity for a desired target protein.
Development of Novel Analytical Methods for Detection and Quantification in Research Matrices
As research on this compound progresses, robust analytical methods for its detection and quantification in various research matrices (e.g., cell culture media, plasma, tissue homogenates) will be essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a powerful technique for this purpose due to its high sensitivity and selectivity. sigmaaldrich.com
The development of a validated LC-MS/MS method would involve optimizing chromatographic conditions to achieve good separation from endogenous matrix components, as well as fine-tuning mass spectrometry parameters for sensitive and specific detection. This would enable accurate pharmacokinetic and pharmacodynamic studies, which are crucial for the preclinical development of any potential therapeutic agent.
The Role of this compound in Chemical Probe Development
The development of chemical probes is essential for dissecting complex biological pathways and validating novel therapeutic targets. An ideal chemical probe should exhibit high potency, selectivity, and a well-characterized mechanism of action. While research specifically detailing this compound as a chemical probe is not extensively documented, its structural motifs are present in compounds targeting the formyl peptide receptor (FPR) family, particularly FPR2. medchemexpress.comnih.gov The exploration of related N-substituted chloroacetamide derivatives has shown a range of biological activities, suggesting the potential for this class of compounds in probe development. ijpsr.infonih.gov
The development of potent and selective ligands for FPRs is an active area of research. nih.gov For instance, mixture-based combinatorial libraries have been successfully employed to identify high-affinity small-molecule ligands for FPR1 and FPR2. nih.gov This high-throughput screening approach allows for the rapid evaluation of millions of compounds, leading to the discovery of novel chemical scaffolds. One such screening identified a potent FPR2 antagonist with a low nanomolar IC50 value, demonstrating the efficiency of this method in generating selective probes. nih.gov
The structural features of this compound, specifically the chloroacetamide and cyanophenyl groups, are of interest in medicinal chemistry. The chloroacetamide moiety is a reactive group that can potentially form covalent bonds with target proteins, a desirable attribute for certain types of chemical probes used in target identification and occupancy studies. The cyanophenyl group is a common feature in synthetic modulators of various biological targets.
Future efforts in developing this compound as a chemical probe would likely involve methodologies such as:
Target Identification and Validation: Utilizing techniques like affinity chromatography or activity-based protein profiling to identify the specific biological targets of the compound.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity for its identified target.
Computational Modeling: Employing molecular docking and other computational tools to predict the binding mode of the compound to its target and guide the design of improved probes.
The table below summarizes key characteristics of exemplary modulators of the FPR family, highlighting the diversity of chemical scaffolds and their associated activities.
| Compound | Target(s) | Activity | Potency |
| BMS-986235 | FPR2 | Agonist | EC50 = 0.41 nM (human), 3.4 nM (mouse) medchemexpress.com |
| Quin-C7 | FPR2/ALX | Antagonist | Not specified medchemexpress.com |
| WRW4 | FPR2 (FPRL1) | Antagonist | IC50 = 0.23 µM medchemexpress.com |
| Compound 1754-31 | FPR2 | Antagonist | IC50 = 81 nM nih.gov |
| MR-39 | FPR2 | Agonist | Not specified mdpi.com |
Prospects for Mechanistic Studies in Complex Biological Systems
Understanding the mechanism of action of a compound in a complex biological system is crucial for its development as a therapeutic agent or a research tool. For a compound like this compound, mechanistic studies would aim to elucidate its molecular targets and the downstream signaling pathways it modulates. Given the structural similarities to known FPR modulators, a primary focus of such studies would be its potential interaction with this receptor family.
FPR2 is a G protein-coupled receptor (GPCR) that is activated by a wide array of ligands, leading to either pro- or anti-inflammatory responses depending on the agonist. mdpi.com This dual functionality makes FPR2 an attractive therapeutic target for a variety of inflammatory diseases. guidetopharmacology.orgnih.gov Mechanistic studies of FPR2 modulators often involve a combination of in vitro and in vivo models.
For instance, the anti-inflammatory activity of the FPR2 agonist MR-39 was investigated in lipopolysaccharide (LPS)-stimulated organotypic hippocampal cultures. mdpi.com This ex vivo model allows for the study of neuroinflammatory processes in a tissue context that preserves the complex cellular architecture of the hippocampus. Such studies can reveal the effects of a compound on cytokine production, microglial activation, and neuronal viability.
Future mechanistic studies on this compound could involve:
Receptor Binding Assays: To determine if the compound binds to FPRs and to quantify its binding affinity.
Cell-Based Signaling Assays: To investigate the effect of the compound on downstream signaling pathways, such as calcium mobilization, ERK phosphorylation, and adenylyl cyclase activity, in cells expressing FPRs. mdpi.com
In Vivo Models of Disease: To evaluate the efficacy of the compound in animal models of inflammatory diseases, such as arthritis, inflammatory bowel disease, or neurodegenerative disorders.
The table below outlines potential experimental approaches for elucidating the mechanism of action of this compound in complex biological systems.
| Experimental Approach | Objective | Model System | Key Readouts |
| Radioligand Binding Assay | Determine binding affinity and selectivity for FPRs. | Membranes from cells overexpressing FPRs. | Ki values. |
| Calcium Flux Assay | Measure G protein-coupled receptor activation. | Cells expressing FPRs. | Changes in intracellular calcium concentration. |
| Cytokine Profiling | Assess the immunomodulatory effects of the compound. | Primary immune cells or cell lines (e.g., macrophages, neutrophils). | Levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-10). |
| Organotypic Slice Cultures | Investigate effects in a complex tissue environment. | Hippocampal or other brain slices. | Neuronal survival, glial activation, inflammatory mediator release. mdpi.com |
| Animal Models of Inflammation | Evaluate in vivo efficacy and target engagement. | Mouse models of arthritis, colitis, or neuroinflammation. | Disease severity scores, tissue histology, biomarker levels. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 2-chloro-N-[(4-cyanophenyl)methyl]acetamide, and how can intermediates be characterized?
- Methodology : A multi-step synthesis is typically employed. For example, start with glycine derivatives and use hydrogen peroxide oxidation to form key intermediates, followed by coupling with substituted chloroacetamides (e.g., via N,N′-carbonyldiimidazole-mediated reactions). Structural confirmation requires IR, NMR (¹H/¹³C), and mass spectrometry . For substituted phenyl analogs, intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonding (observed via X-ray crystallography) are critical for stability and packing .
Q. How should researchers assess the cytotoxicity and antimicrobial potential of this compound?
- Methodology : Use in vitro cytotoxicity assays (e.g., MTT on mammalian cell lines) to establish safety thresholds. For antimicrobial testing, combine with antibiotics (e.g., ciprofloxacin, meropenem) in checkerboard assays against Gram-negative pathogens like Klebsiella pneumoniae. Synergistic effects are quantified via fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy) .
Q. What analytical techniques are essential for purity assessment?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) ensure purity. For structural anomalies, single-crystal X-ray diffraction resolves bond lengths and angles (e.g., C–Cl bond ≈ 1.74 Å, typical for chloroacetamides) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity while minimizing toxicity?
- Methodology : Replace the 4-cyanophenyl group with electron-withdrawing substituents (e.g., nitro, fluoro) to improve antimicrobial potency. For example, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed enhanced activity against K. pneumoniae without cytotoxicity . Use computational tools (e.g., molecular docking) to predict interactions with bacterial targets like DNA gyrase .
Q. What experimental strategies resolve contradictions in SAR (Structure-Activity Relationship) data?
- Methodology : Compare analogs systematically. For instance:
| Compound | Substituent | Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| 4-CN | 4-Cyanophenyl | 32 | >100 |
| 4-NO₂ | 4-Nitrophenyl | 16 | 85 |
| 3-F,4-NO₂ | 4-Fluoro-3-nitrophenyl | 8 | >100 |
| Adjust synthetic protocols (e.g., POCl₃ cyclization for thiadiazine derivatives) to optimize selectivity . |
Q. How to mitigate challenges in scaling up synthesis without compromising yield?
- Methodology : Transition from batch to continuous flow reactors for exothermic steps (e.g., chlorination). Optimize solvent systems (e.g., ethyl acetate for polar degradates) and employ solid-phase extraction (C-18 columns) to isolate intermediates .
Q. What mechanistic insights explain conflicting results in enzyme inhibition studies?
- Methodology : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. For example, chloroacetamides may inhibit cytochrome P450 isoforms via heme iron coordination, but conflicting data arise from differential binding affinities in CYP3A4 vs. CYP2D6 .
Safety and Compliance Considerations
Q. What safety protocols are critical during handling and disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
